molecular formula C21H25NO3S B2474485 2-phenoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 1797577-41-3

2-phenoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B2474485
CAS No.: 1797577-41-3
M. Wt: 371.5
InChI Key: QNRVTDBVJYCHLO-UHFFFAOYSA-N
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Description

2-phenoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a versatile compound used in various scientific research fields. It exhibits intriguing properties and finds applications in pharmaceuticals, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide involves multiple steps. One common method includes the reaction of 2-phenoxypropanoic acid with 4-(phenylthio)tetrahydro-2H-pyran-4-yl)methylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylthio group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-phenoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide is used in various scientific research applications:

    Chemistry: It serves as an intermediate in organic synthesis, aiding in the construction of complex molecules.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound is utilized in the production of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-tetrahydro-2H-pyran: This compound shares the tetrahydro-2H-pyran structure but lacks the phenylthio and amide groups.

    Tetrahydro-2H-pyran-2-carbaldehyde: Another related compound with a similar core structure but different functional groups.

Uniqueness

2-phenoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide is unique due to its combination of phenoxy, phenylthio, and amide functionalities. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-phenoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-17(25-18-8-4-2-5-9-18)20(23)22-16-21(12-14-24-15-13-21)26-19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRVTDBVJYCHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1(CCOCC1)SC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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